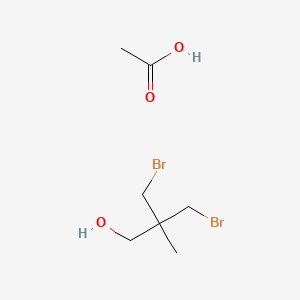
Acetic acid--3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol (1/1) is a chemical compound that features a brominated alcohol and an acetic acid moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol typically involves the bromination of 2-methylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step may involve the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to form a less reactive compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less reactive brominated compounds.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl group. The bromine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can lead to changes in the structure and function of the target molecules, affecting their biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(bromomethyl)-2-methylpropan-1-ol: Lacks the acetic acid moiety, making it less reactive in esterification reactions.
Acetic acid–2-bromo-2-methylpropan-1-ol: Similar structure but with only one bromine atom, leading to different reactivity and applications.
Uniqueness
Acetic acid–3-bromo-2-(bromomethyl)-2-methylpropan-1-ol is unique due to the presence of both bromine atoms and the acetic acid moiety, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Properties
CAS No. |
181134-65-6 |
|---|---|
Molecular Formula |
C7H14Br2O3 |
Molecular Weight |
305.99 g/mol |
IUPAC Name |
acetic acid;3-bromo-2-(bromomethyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C5H10Br2O.C2H4O2/c1-5(2-6,3-7)4-8;1-2(3)4/h8H,2-4H2,1H3;1H3,(H,3,4) |
InChI Key |
QPQSTDANMGCMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(CO)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

![1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-](/img/structure/B12551805.png)
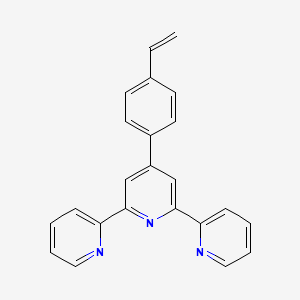
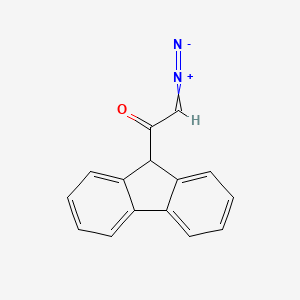
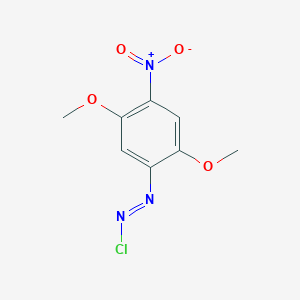
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
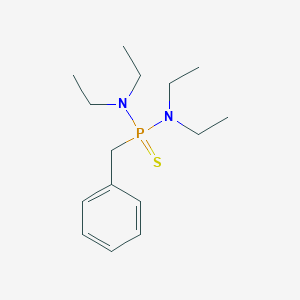

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
